molecular formula C18H19NO6 B5809000 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid

2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid

Cat. No. B5809000
M. Wt: 345.3 g/mol
InChI Key: WDCZLFFNUKCNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid, also known as EMD 57033, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 is not fully understood, but it is believed to work through the inhibition of enzymes involved in cancer cell growth and inflammation. Specifically, 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory effects, 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 has been shown to have other biochemical and physiological effects. For example, 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 has been shown to inhibit the activity of chymotrypsin, an enzyme involved in protein digestion. Additionally, 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 has been shown to have antioxidant properties, reducing the production of reactive oxygen species in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 in lab experiments is its specificity for HDAC inhibition. HDAC inhibitors have been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 has been shown to have low toxicity in vitro. However, one limitation of using 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033. One area of interest is the development of more potent and selective HDAC inhibitors for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 in vivo and in clinical trials.

Synthesis Methods

2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 can be synthesized through a multi-step process involving the reaction of 3-ethoxyaniline with 2,4-dimethoxybenzoyl chloride, followed by hydrolysis and further reactions. The final product is a white crystalline powder with a molecular weight of 357.38 g/mol.

Scientific Research Applications

2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 inhibits the growth of cancer cells, including breast, colon, and lung cancer cells. Additionally, 2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 57033 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-4-25-12-7-5-6-11(8-12)17(20)19-14-10-16(24-3)15(23-2)9-13(14)18(21)22/h5-10H,4H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCZLFFNUKCNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-Ethoxyphenyl)carbonyl]amino}-4,5-dimethoxybenzoic acid

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